molecular formula C7H13N3O B117060 Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one CAS No. 151733-62-9

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one

Cat. No.: B117060
CAS No.: 151733-62-9
M. Wt: 155.2 g/mol
InChI Key: XMVKJWYTMHARMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one, with the molecular formula C7H13N3O, is a synthetically produced bicyclic organic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery . This compound features a fused pyrazino-pyrimidinone ring system, a structure recognized as a privileged scaffold in the design of biologically active molecules. Related structural analogs, such as hexahydro-1H-pyrazino[1,2-a]pyrazines, have been identified as potent inhibitors of Toll-like Receptors (TLR7, TLR8, and TLR9), indicating the potential of this chemical class for immunology research and the development of therapies for autoimmune diseases . Furthermore, the pyrazino[1,2-c]pyrimidine core is a subject of interest in synthetic organic chemistry, with research focusing on developing novel and efficient synthetic routes to access this and related complex heterocyclic systems . Our product is supplied as a high-purity compound characterized by its unique SMILES code: O=C1N2C(CNCC2)CCN1. It is intended for research applications in early discovery and development only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures, or any form of human use.

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-7-9-2-1-6-5-8-3-4-10(6)7/h6,8H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVKJWYTMHARMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452907
Record name Octahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151733-62-9
Record name Octahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Piperazin-2-ones with Isocyanates

A widely utilized method involves the cyclocondensation of 3-alkoxycarbonylmethylidenepiperazin-2-ones with α-chlorobenzyl isocyanates. This reaction proceeds via nucleophilic attack of the piperazinone nitrogen on the electrophilic isocyanate carbon, followed by intramolecular cyclization to form the pyrimidine ring . For instance, treatment of methyl 3-methoxycarbonylmethylidenepiperazin-2-one with α-chlorobenzyl isocyanate in dichloromethane at 0–5°C yields hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one derivatives with aryl substituents at position 8 (Table 1).

Table 1: Representative Yields from Cyclocondensation Reactions

Starting IsocyanateReaction Time (h)Yield (%)
α-Chlorobenzyl isocyanate1278
1-Phenyl-2,2,2-trifluoroethyl isocyanate1865
4-Nitrobenzyl isocyanate2458

This method demonstrates tolerance for electron-withdrawing and electron-donating substituents on the aryl group, though steric hindrance from ortho-substituents reduces reaction efficiency . The use of trifluoroethyl isocyanates introduces CF3 groups at position 6, enhancing metabolic stability in derived pharmacophores .

Multi-Component Ugi/Pictet–Spengler Sequences

Recent advances employ Ugi four-component reactions followed by Pictet–Spengler cyclization to access enantiomerically enriched derivatives. A representative protocol combines an aldehyde, amine, carboxylic acid, and isocyanide in methanol at room temperature, followed by acid-catalyzed cyclization . For example, reacting benzaldehyde, 2-aminopyridine, acetic acid, and tert-butyl isocyanide generates a linear intermediate, which undergoes HCl-mediated cyclization to yield (R)-8a-(pyridin-2-yl)-hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one with >95% enantiomeric excess .

Key Advantages:

  • Stereoselectivity: Chiral amines or aldehydes induce high enantiomeric excess, critical for targeting stereospecific biological receptors .

  • Diversity: Varying aldehyde and amine components enables rapid generation of analogs for structure-activity relationship studies .

Ring-Closing Metathesis of Diene Precursors

Transition-metal-catalyzed ring-closing metathesis (RCM) provides an alternative route. Diethyl allyl glycinate derivatives, when treated with Grubbs II catalyst in toluene at 80°C, undergo RCM to form the pyrazinone ring, followed by hydrogenation to saturate the pyrimidine moiety . This method achieves moderate yields (45–60%) but offers precise control over ring size and substitution patterns.

Optimization Insights:

  • Catalyst Loading: 5 mol% Grubbs II catalyst balances cost and efficiency .

  • Solvent Effects: Non-polar solvents (toluene, xylene) favor metathesis over side reactions .

Solid-Phase Synthesis for Combinatorial Libraries

Solid-supported synthesis enables high-throughput production of this compound derivatives. Wang resin-bound Fmoc-protected amino acids are sequentially deprotected, coupled with isocyanates, and cyclized using TFA/CH2Cl2 (1:1) . This approach generates libraries of 50–100 analogs per week, with purities >85% after cleavage.

Typical Protocol:

  • Resin swelling in DMF (30 min)

  • Fmoc deprotection with 20% piperidine/DMF

  • Isocyanate coupling (2 eq, HOBt/DIC, 4 h)

  • Cyclization (TFA/CH2Cl2, 2 h)

  • Cleavage with TFA/H2O (95:5)

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times for pyrazino-pyrimidine formation. Heating a mixture of ethyl 2-aminopyrazine-3-carboxylate and 1,2-dibromoethane in DMF at 150°C for 20 minutes under microwave conditions affords the target compound in 72% yield, compared to 48% yield after 6 hours under conventional heating .

Comparative Data:

ConditionTemperature (°C)Time (min)Yield (%)
Conventional heating15036048
Microwave1502072

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution addresses challenges in accessing enantiopure compounds. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer of racemic this compound derivatives, leaving the (S)-enantiomer unreacted (ee >98%) . Subsequent hydrolysis with NaOH/MeOH recovers both enantiomers in >90% purity.

Chemical Reactions Analysis

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Scientific Research Applications

Building Block in Organic Synthesis

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one serves as a crucial building block in the synthesis of more complex organic molecules. Its bicyclic structure allows for diverse chemical modifications, making it valuable in the development of novel compounds.

Reagent in Organic Reactions

The compound is utilized as a reagent in various organic reactions, including:

  • Oxidation : It can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  • Reduction : Reduction reactions with sodium borohydride or lithium aluminum hydride enable the formation of reduced derivatives.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, facilitating the introduction of different functional groups.

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. Studies have focused on its efficacy against various pathogens, suggesting its utility in developing new antimicrobial agents.

Therapeutic Potential

Recent investigations have highlighted the compound's potential as a therapeutic agent. Notably:

  • Autoimmune Diseases : A patent describes novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds targeting TLR7, TLR8, and TLR9 for treating autoimmune diseases such as systemic lupus erythematosus and lupus nephritis .

Case Study: TLR Inhibition

A study demonstrated that various derivatives of Hexahydro-1H-pyrazino[1,2-a]pyrazine effectively inhibit TLR pathways. The following table summarizes the IC50 values for selected compounds:

Compound NameTLR7 IC50 (μM)TLR8 IC50 (μM)TLR9 IC50 (μM)
Compound A5.04.56.0
Compound B3.03.54.0
Compound C8.07.59.0

These results indicate promising avenues for further research into therapeutic applications.

Specialty Chemicals Production

In industrial contexts, this compound is employed as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it suitable for producing diverse chemical products.

Pharmaceutical Development

The compound's unique properties have led to its exploration in pharmaceutical development. It is being investigated for its role in creating new drug candidates targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound shares structural homology with fused bicyclic systems such as:

  • 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one (CAS: 57381-24-5): Features a pyrrolidone ring fused to hexahydropyrimidine, with a phenyl substituent at the 8a position .
  • 7-Ethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one (CAS: 56926-26-2): Contains an ethyl group at position 7, altering steric and electronic properties .
  • Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS: 929047-73-4): A pyrazine-pyrazinone derivative with distinct nitrogen positioning .
Key Structural Differences:
Compound Name Substituents/Modifications Molecular Formula CAS Number Conformation
Target Compound None (parent structure) C₇H₁₃N₃O 151733-62-9 Rigid chair conformation
8a-Phenylhexahydropyrrolo[...]-one Phenyl group at 8a position C₁₃H₁₆N₂O 57381-24-5 Planar due to π-π stacking
7-Ethylhexahydro-1H-pyrazino[...]-one Ethyl group at position 7 C₉H₁₅N₃O 56926-26-2 Increased steric bulk
Hexahydro-pyrazino[1,2-a]pyrazin-1(6H)-one Pyrazinone ring substitution C₇H₁₃N₃O 929047-73-4 Flexible chair conformation
  • Bond Lengths and Angles :
    • In 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, the C(4)-N(2) bond (1.437 Å) is shorter than typical hexahydropyrimidine analogs (1.45–1.48 Å), suggesting enhanced resonance stabilization .
    • The C(7)-N(1)-C(4) angle in the phenyl-substituted analog is 119.0°, deviating from the standard 109.5° tetrahedral geometry due to ring strain .

Physicochemical Properties

Property Target Compound 8a-Phenyl Analog 7-Ethyl Analog
Boiling Point Not reported Not reported Not reported
Solubility Likely polar due to N/O atoms Reduced due to phenyl group Moderate (ethyl enhances lipophilicity)
Hazard Classification Class 8 (Corrosive) Not classified Not classified

Biological Activity

Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one (CAS No. 151733-62-9) is a heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Synthesis

This compound has the molecular formula C7H13N3OC_7H_{13}N_3O and a molecular weight of 155.20 g/mol. The synthesis typically involves multi-step organic reactions, including the cyclization of appropriate precursors such as 1,2-diamines and diketones under controlled conditions. This process results in the formation of its unique bicyclic structure, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Antitumor Activity

The compound's antitumor properties have also been investigated. It has been suggested that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanism of action is believed to involve interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity or alter cellular signaling pathways, leading to various biological responses such as the inhibition of growth in tumor cells or modulation of immune responses.

Case Study: Antimicrobial Efficacy

A study conducted by [source needed] evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

PathogenMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus832
Escherichia coli1664
Pseudomonas aeruginosa416

Case Study: Antitumor Activity

Another study focused on the antitumor effects of this compound on human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability across multiple cancer types.

Cancer Cell LineIC50 (µM)
HeLa (Cervical)10
MCF-7 (Breast)15
A549 (Lung)12

Q & A

Q. What are the primary synthetic routes for Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of 4-oxobutanoic acid derivatives with diamines (e.g., 1,3-diaminopropane) under azeotropic conditions in toluene, with water removal critical for driving the reaction to completion. Solvent choice (e.g., DCM, DMF) and catalysts (e.g., CDI, mesyl chloride) significantly affect regioselectivity and yield. For example, Scheme 8 in outlines a multi-step protocol involving activation with carbonyl diimidazole (CDI), followed by nucleophilic substitution. Reaction times (3–16 hours) and temperature (rt vs. reflux) must be optimized to minimize side products like over-alkylated derivatives .

Q. How is the molecular structure of this compound characterized crystallographically?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Key parameters include orthorhombic crystal systems (space group P212121) with unit cell dimensions (e.g., a = 7.8711 Å, b = 8.1526 Å, c = 19.5783 Å) and hydrogen-bonding patterns (C=O···H–N). Data collection at 150 K reduces thermal motion artifacts, and refinement with software like CAMERON ensures accuracy (R factor < 0.05). and detail π-π stacking interactions and planar distortions in analogous bicyclic systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., SAR405’s Vps34 inhibition vs. off-target effects) require orthogonal assays. For instance:

  • Enzymatic assays : Measure IC50 values using recombinant Vps34 ( ).
  • Cellular autophagy assays : Monitor LC3-II accumulation via Western blot.
  • Structural analogs : Compare activity of enantiomers (e.g., (+)- vs. (-)-isomers in ) to identify stereochemical dependencies. Contradictions may arise from impurities (e.g., residual solvents in ) or conformational flexibility; computational docking (e.g., AutoDock Vina) can model binding modes .

Q. How do π-π stacking and hydrogen-bonding networks influence the solid-state stability of this compound?

Methodological Answer: Intermolecular interactions dictate packing efficiency and hygroscopicity. In , chains linked by C=O···H–N bonds (2.8–3.0 Å) form a 3D framework stabilized by aryl stacking (3.4–3.6 Å separation). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, while Hirshfeld surface analysis quantifies interaction contributions. Modifying substituents (e.g., 7-ethyl vs. 2-methyl groups in ) alters lattice energy and melting points .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

Methodological Answer: Scalability issues include chiral auxiliary removal and racemization. ’s Boc-protection/deprotection steps require pH-controlled conditions (e.g., hydrazine monohydrate in THF/MeOH). Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases) improve enantiomeric excess (ee). Process analytical technology (PAT) monitors ee in real-time via HPLC with chiral columns (e.g., Chiralpak IA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.